2-Methyl-1-(3-nitrophenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-nitrophenyl)propan-2-amine is an organic compound that belongs to the class of amines It features a nitrophenyl group attached to a propan-2-amine backbone, with a methyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-nitrophenyl)propan-2-amine typically involves the nitration of a suitable precursor followed by amination. One common method involves the nitration of 2-methylpropan-2-amine to introduce the nitro group at the desired position. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-nitrophenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
2-Methyl-1-(3-nitrophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-nitrophenyl)propan-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with target proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(4-nitrophenyl)propan-2-amine: Similar structure but with the nitro group at the para position.
2-Methyl-1-(2-nitrophenyl)propan-2-amine: Similar structure but with the nitro group at the ortho position.
2-Methyl-1-(3-aminophenyl)propan-2-amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-Methyl-1-(3-nitrophenyl)propan-2-amine is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. This positioning can affect the compound’s chemical and biological properties, making it distinct from its isomers and analogs.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methyl-1-(3-nitrophenyl)propan-2-amine |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,11)7-8-4-3-5-9(6-8)12(13)14/h3-6H,7,11H2,1-2H3 |
InChI Key |
KRJRRYZFUHLLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.